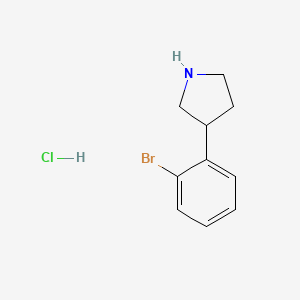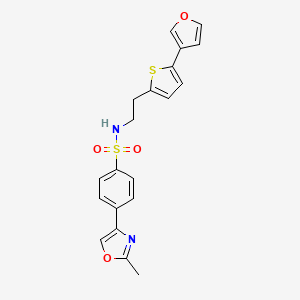
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzenesulfonamide moiety, furan ring, thiophene ring, and oxazole ring. These structural features are common in various compounds that have been synthesized and evaluated for their potential as enzyme inhibitors or anticancer agents .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide linkage and the subsequent introduction of various substituents to the aromatic ring to modulate the biological activity. For example, the synthesis of kynurenine 3-hydroxylase inhibitors involved the attachment of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the synthesis of carbonic anhydrase inhibitors incorporated phenyl-1,2,3-triazole moieties through the use of linkers to add flexibility to the molecule . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar approach involving multi-step organic synthesis would be employed to construct the complex architecture of the molecule.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with target enzymes. The presence of specific functional groups and their spatial arrangement can significantly influence the binding affinity and selectivity of these compounds. For instance, the introduction of a fluorine atom in COX-2 inhibitors was found to enhance selectivity by preserving COX-2 potency . The molecular structure of the compound , with its various heterocyclic rings and substituents, would likely contribute to its binding characteristics and biological activity.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions depending on their functional groups. The sulfonamide group is typically stable under physiological conditions, but the presence of other reactive moieties such as furan and thiophene rings could undergo oxidation or electrophilic substitution reactions. The oxazole ring might also engage in nucleophilic addition reactions. These reactions could influence the pharmacokinetics and metabolism of the compound, as well as its interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are determined by their molecular structure. These properties are essential for the compound's bioavailability and distribution within the body. For example, the metabolic stability of certain benzenesulfonamide derivatives was found to be influenced by the presence of specific substituents, which could affect the compound's pharmacokinetic profile . The compound , with its diverse functional groups, would likely exhibit a unique set of physical and chemical properties that would need to be empirically determined to predict its behavior in biological systems.
Applications De Recherche Scientifique
Anti-Inflammatory and Anticancer Applications
A study by Küçükgüzel et al. (2013) synthesized derivatives of Celecoxib, a well-known anti-inflammatory drug, showing potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests that compounds with similar sulfonamide structures could be explored for these therapeutic applications, highlighting the relevance of structural analogs in drug discovery processes (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Targets
Röver et al. (1997) reported on benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. The inhibition of this enzyme has implications for neurological disorders, suggesting that sulfonamide compounds could be pivotal in developing treatments for such conditions (Röver et al., 1997).
Materials Science and Catalysis
In materials science, the gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides by Wang et al. (2014) demonstrates the utility of sulfonamide compounds in catalysis, offering pathways to novel materials and chemical processes (Wang et al., 2014).
Dye-Sensitized Solar Cells
Kim et al. (2011) utilized phenothiazine derivatives with furan linkers in dye-sensitized solar cells, achieving improved solar energy conversion efficiency. This suggests that furan-containing compounds, like the one of interest, could find applications in renewable energy technologies (Kim et al., 2011).
Antimicrobial and UV Protection for Textiles
Mohamed et al. (2020) explored thiazole azodyes containing sulfonamide moieties for simultaneous dyeing and functional finishing of cotton fabrics, offering UV protection and antibacterial properties. This indicates the potential of sulfonamide derivatives in functional textiles and coatings (Mohamed et al., 2020).
Propriétés
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S2/c1-14-22-19(13-26-14)15-2-5-18(6-3-15)28(23,24)21-10-8-17-4-7-20(27-17)16-9-11-25-12-16/h2-7,9,11-13,21H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUUIICOMJUNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)
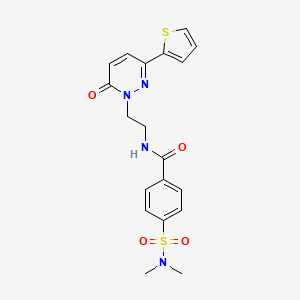
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)
![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016791.png)
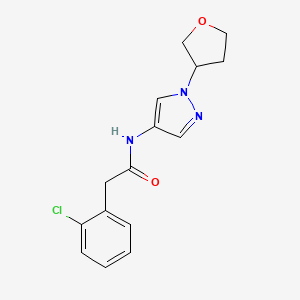
![[1-(4-Bromobenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3016794.png)

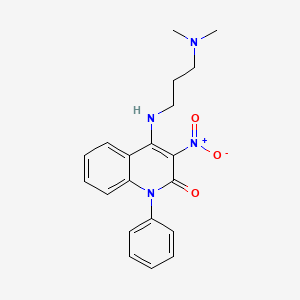
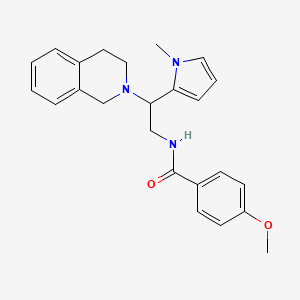
![N,3,5-trimethyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3016799.png)
